1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride
Description
1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride is a diazepane derivative characterized by a cyclopropylmethyl substituent attached to the 1,4-diazepane ring, with two hydrochloride counterions enhancing its solubility and stability. The cyclopropylmethyl group introduces a strained three-membered cycloalkane, which may influence steric interactions and metabolic stability compared to linear or aromatic substituents.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-4-10-5-7-11(6-1)8-9-2-3-9;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJOQBKVFHOLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane generally involves the alkylation of 1,4-diazepane with a cyclopropylmethyl halide, typically bromomethyl cyclopropane or chloromethyl cyclopropane. The reaction proceeds via nucleophilic substitution at the nitrogen atom of the diazepane ring.
- Reactants: 1,4-diazepane and cyclopropylmethyl halide (e.g., bromomethyl cyclopropane)
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the diazepane nitrogen and enhance nucleophilicity
- Catalyst: Potassium iodide (KI) as a phase transfer catalyst to facilitate halide exchange and improve reaction rate
- Conditions: Reaction temperature typically ranges from 40°C to 80°C under inert atmosphere (nitrogen or argon) to prevent oxidation
- Work-up: Isolation by extraction, followed by purification through crystallization or distillation
This approach yields 1-(Cyclopropylmethyl)-1,4-diazepane, which can be converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or ethyl acetate.
Cyclization Route
An alternative synthetic method involves the cyclization of linear precursors such as cyclopropylmethylamine with 1,4-dibromobutane in the presence of a base. This intramolecular cyclization forms the diazepane ring substituted with the cyclopropylmethyl group at the nitrogen.
- Reactants: Cyclopropylmethylamine and 1,4-dibromobutane
- Base: Sodium hydride or potassium tert-butoxide
- Solvent: THF or dimethyl sulfoxide (DMSO)
- Conditions: Elevated temperature (reflux) under inert atmosphere
- Outcome: Formation of the seven-membered diazepane ring with cyclopropylmethyl substitution
Industrial Production Considerations
For industrial-scale production, optimization focuses on maximizing yield and purity while minimizing side reactions such as dialkylation or polymerization.
- Continuous flow reactors are employed to improve heat and mass transfer, enabling better control of reaction parameters.
- Purification techniques include fractional distillation and recrystallization to isolate the dihydrochloride salt with high purity.
- Reaction stoichiometry is carefully controlled, often using a slight excess of cyclopropylmethyl halide to drive the reaction to completion without excessive side products.
Reaction Conditions and Their Influence on Yield
The efficiency of the preparation depends significantly on reaction parameters:
| Parameter | Optimal Condition | Effect on Yield and Purity |
|---|---|---|
| Solvent | THF or DMF | Polar aprotic solvents increase nucleophilicity and solubility of reactants, improving yield |
| Base | K₂CO₃ or NaH | Deprotonates diazepane nitrogen, facilitating substitution |
| Temperature | 40–80°C | Higher temperatures increase reaction rate but may cause side reactions if too high |
| Catalyst | KI (catalytic amount) | Enhances halide exchange, improving substitution efficiency |
| Stoichiometric ratio | Diazepane:halide = 1:1.2 | Slight excess halide minimizes unreacted diazepane and reduces dialkylation |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and decomposition of sensitive intermediates |
Chemical Reaction Analysis
1-(Cyclopropylmethyl)-1,4-diazepane is amenable to further chemical transformations:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium | N-oxides |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced nitrogen derivatives |
| Nucleophilic Substitution | Alkyl halides + base (e.g., NaH) | Polar aprotic solvent | Alkylated diazepane derivatives |
These reactions enable the generation of derivatives for further pharmaceutical or chemical applications.
Research Findings and Analytical Characterization
Spectroscopic Analysis
- ¹H NMR (CDCl₃): Characteristic multiplets for diazepane ring protons appear between δ 2.6–3.4 ppm; cyclopropylmethyl protons show triplets at δ 0.8–1.2 ppm.
- Mass Spectrometry (ESI+): Molecular ion peak [M+H]⁺ at m/z 181.2 corresponds to C₁₁H₂₀N₂, confirming the molecular structure.
- X-ray Crystallography: Reveals conformational flexibility of the diazepane ring and orientation of the cyclopropylmethyl substituent, providing insight into steric and electronic effects influencing reactivity.
Metabolic Stability Studies
- Studies indicate species-dependent metabolism of the cyclopropylmethyl group, primarily via cytochrome P450 oxidation.
- Use of isotope-labeled compounds and computational QSAR models help predict metabolic hotspots and improve compound stability through structural modifications.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 1,4-diazepane + cyclopropylmethyl halide | THF/DMF, K₂CO₃, 40–80°C, inert atmosphere | High yield, straightforward | Requires careful control to avoid dialkylation |
| Cyclization | Cyclopropylmethylamine + 1,4-dibromobutane | THF/DMSO, base, reflux, inert atmosphere | Direct ring formation | Longer reaction times, possible side reactions |
| Industrial Continuous Flow | Optimized from substitution method | Controlled flow, temperature, stoichiometry | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It can be utilized in the development of ligands for coordination chemistry and other synthetic pathways .
- Reactivity Studies : It undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile reagent in organic chemistry .
Biology
- Biological Activity : Preliminary studies indicate that 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride exhibits potential antimicrobial and antiviral properties. Its interaction with biological targets such as chemokine receptors suggests a role in modulating immune responses .
- Case Study - Antiparasitic Activity : Research has shown that this compound can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated significant activity against intracellular amastigotes, indicating its potential as a therapeutic agent .
| Activity Type | Description | Reference |
|---|---|---|
| Chemokine Modulation | Interacts with chemokine receptors | |
| Enzyme Inhibition | Potential inhibition of specific enzymes | |
| Antiparasitic Activity | Investigated for activity against T. cruzi |
Medicine
- Pharmaceutical Intermediate : Ongoing research is exploring the compound's role in drug design, particularly as an intermediate in synthesizing pharmaceuticals targeting various diseases .
- Mechanism of Action : The compound's mechanism involves receptor modulation and enzyme inhibition, which could lead to therapeutic applications in treating inflammatory conditions and infections .
Industrial Applications
In industrial settings, 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride is used in the production of specialty chemicals and as a precursor for various industrial applications. Its unique properties allow it to serve as a versatile building block in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Cyclopropylmethyl vs. Aromatic Substituents : The cyclopropyl group lacks aromaticity, reducing π-π stacking interactions compared to fluorobenzyl or thienylmethyl derivatives. However, its strained geometry may enhance rigidity and selectivity in target binding .
- Halogen Effects : Fluorine in the 2-fluorobenzyl derivative increases lipophilicity and metabolic stability, a common strategy in medicinal chemistry to prolong drug half-life .
Physicochemical Properties
- Solubility: The dihydrochloride salt form enhances aqueous solubility, as seen in 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate, which is slightly soluble in chloroform and methanol . In contrast, non-ionic substituents (e.g., 3-phenylpropyl) may reduce polarity.
Biological Activity
Overview
1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride is a compound with potential pharmacological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride
- CAS Number : 884199-31-9
- Molecular Formula : C10H16Cl2N2
The biological activity of 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. Its structure allows it to act as a ligand for several targets, potentially modulating neurotransmitter systems and influencing cellular signaling pathways.
Interaction with Sigma Receptors
Research indicates that compounds similar to 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride may interact with sigma receptors (σRs), which are implicated in various physiological processes including:
- Regulation of ion channels
- Modulation of neurotransmitter release
- Cellular differentiation and myelination in the central nervous system .
In Vitro Studies
In vitro studies have demonstrated that 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride exhibits activity against specific biological targets. For example:
- Neuroprotective Effects : The compound has shown potential neuroprotective activity in models of ischemic stroke, suggesting a role in reducing neuronal damage through mechanisms such as inhibition of apoptotic pathways .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is required to establish its efficacy against specific pathogens.
Case Studies
A notable case study involved the synthesis and evaluation of various diazepane derivatives, including 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride. These studies highlighted:
- Enhanced binding affinity for certain receptors compared to related compounds.
- Improved pharmacokinetic profiles that suggest potential for therapeutic use in neurodegenerative diseases .
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(cyclopropylmethyl)-1,4-diazepane dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of 1,4-diazepane with cyclopropylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours at 80°C), and purification via column chromatography (e.g., silica gel with CHCl₃/MeOH gradients). Yield improvements may require inert atmospheres or catalyst screening (e.g., KI for iodide displacement) .
Q. Which spectroscopic techniques are most effective for structural confirmation of 1-(cyclopropylmethyl)-1,4-diazepane dihydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropylmethyl substitution and diazepane backbone. For example, characteristic NMR signals include cyclopropyl protons (δ 0.5–1.5 ppm) and diazepane NH/CH₂ groups (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., NH stretching at ~3300 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Acute toxicity requires strict adherence to PPE (gloves, goggles, lab coats) and fume hood use. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent degradation. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., 1-(2,4-dichlorophenyl)-1,4-diazepane) reveal that cyclopropyl groups enhance metabolic stability by reducing oxidative metabolism. Bioactivity assays (e.g., kinase inhibition or antimicrobial tests) should use dose-response curves (IC₅₀/EC₅₀) and structural modeling (DFT or molecular docking) to correlate substituent effects with target binding .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or solvent effects). Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analyses of published data can identify confounding factors .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron distribution and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility in aqueous environments, informing drug design for target specificity .
Q. What chromatographic methods ensure purity and stability during analytical profiling?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves impurities, while LC-MS confirms identity. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products (e.g., cyclopropane ring opening) via UV/Vis or charged aerosol detection .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 38–69% (alkylation routes) | |
| ¹H NMR (Key Peaks) | δ 0.5–1.5 (cyclopropyl), δ 2.5–3.5 (N-CH₂) | |
| Acute Toxicity | Harmful if swallowed/inhaled (GHS 07) | |
| Bioactivity (ROCK Inhibition) | IC₅₀ = 0.3–1.2 µM (kinase assays) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
